molecular formula C8H6N2O2S B2682237 N-(isoxazol-4-yl)thiophene-3-carboxamide CAS No. 1396867-50-7

N-(isoxazol-4-yl)thiophene-3-carboxamide

Cat. No.: B2682237
CAS No.: 1396867-50-7
M. Wt: 194.21
InChI Key: POXPJZIEFQJVDR-UHFFFAOYSA-N
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Description

N-(isoxazol-4-yl)thiophene-3-carboxamide is a compound that features a unique combination of an isoxazole ring and a thiophene ring. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, while thiophene is a sulfur-containing heterocycle. The combination of these two rings in a single molecule imparts unique chemical and biological properties, making this compound an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoxazol-4-yl)thiophene-3-carboxamide typically involves the formation of the isoxazole ring followed by its attachment to the thiophene ring. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This could include the use of microwave-assisted synthesis to reduce reaction times and improve yields . Additionally, the development of eco-friendly and cost-effective methods would be crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(isoxazol-4-yl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions can introduce new substituents onto the isoxazole or thiophene rings, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice can significantly impact the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring could lead to the formation of sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the isoxazole ring.

Scientific Research Applications

N-(isoxazol-4-yl)thiophene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities, are of significant interest.

    Industry: this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(isoxazol-4-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The thiophene ring can enhance the compound’s binding affinity and specificity for its targets. Together, these interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(isoxazol-4-yl)thiophene-3-carboxamide include other isoxazole and thiophene derivatives, such as:

  • Isoxazole-4-carboxamide
  • Thiophene-3-carboxamide
  • Isoxazole-4-thiophene

Uniqueness

This compound is unique due to the combination of the isoxazole and thiophene rings in a single molecule. This combination imparts distinct chemical and biological properties that are not observed in compounds containing only one of these rings. The presence of both rings allows for a broader range of interactions with biological targets, potentially leading to enhanced therapeutic effects.

Properties

IUPAC Name

N-(1,2-oxazol-4-yl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-8(6-1-2-13-5-6)10-7-3-9-12-4-7/h1-5H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXPJZIEFQJVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)NC2=CON=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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